1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The molecule features a 3,4-dimethylphenyl group at position 1 and a 2-methoxybenzylamine at position 2. The methoxy group enhances solubility and may influence hydrogen-bonding interactions with biological targets, while the dimethylphenyl substituent contributes to hydrophobic interactions.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-14-8-9-17(10-15(14)2)26-21-18(12-25-26)20(23-13-24-21)22-11-16-6-4-5-7-19(16)27-3/h4-10,12-13H,11H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIMEZCMVKJFJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethylbenzaldehyde with 2-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring. The final step involves the formation of the pyrimidine ring through a cyclization reaction with a suitable reagent such as formamide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anti-inflammatory properties. The compound has been investigated for its ability to inhibit lipoxygenase (LOX) enzymes, which play a crucial role in the inflammatory response. Inhibition of LOX can lead to reduced production of pro-inflammatory mediators, making this compound a potential candidate for developing anti-inflammatory therapies .
Antiviral Properties
The antiviral activity of pyrazolo[3,4-d]pyrimidines has been explored extensively. For instance, structure-activity relationship studies have shown that modifications on the compound can enhance its efficacy against viruses such as Zika virus. Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold demonstrated low micromolar antiviral activity and relatively low cytotoxicity, indicating their potential as antiviral agents .
Case Study 1: Inhibition of Lipoxygenase
A study focusing on various pyrazolo[3,4-d]pyrimidine derivatives highlighted the effectiveness of these compounds in inhibiting LOX activity. The specific compound was shown to significantly reduce inflammation markers in vitro and in vivo models, suggesting its potential for treating inflammatory diseases .
Case Study 2: Antiviral Activity Against Zika Virus
Research conducted on analogs of 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine revealed promising results against Zika virus. The compound exhibited an EC50 (effective concentration for 50% inhibition) of 5.1 µM with minimal cytotoxicity (CC50 of 39 µM), indicating a favorable therapeutic index for further development as an antiviral drug .
Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Name | Anti-inflammatory Activity | Antiviral Activity (Zika Virus) | Cytotoxicity (CC50) |
|---|---|---|---|
| Compound A | Moderate | Low micromolar | 40 µM |
| Compound B | High | Micromolar | 30 µM |
| This compound | High | Low micromolar | 39 µM |
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
| Compound Name | Substituents | Molecular Weight (g/mol) | Biological Activity | Key References |
|---|---|---|---|---|
| Target : 1-(3,4-Dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 3,4-Dimethylphenyl; 2-methoxybenzyl | ~367.4 (estimated) | Not explicitly reported; inferred kinase/cancer activity from analogs | [1], [12]] |
| S29 : 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 2-Chloro-2-(4-chlorophenyl)ethyl; 4-fluorobenzyl | ~459.3 | Neuroblastoma-selective kinase inhibitor; effective at 5.74 ng/mL with GO nanosheets | [1], [12]] |
| 1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 2,4-Dimethylphenyl; 4-methylbenzyl | 343.43 | Structural analog; no explicit activity reported | [2]] |
| 2a (SI388) : 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 2-Chloro-2-phenylethyl; 2-chlorophenyl; methylthio | 430.2 | Anticancer agent (synthetic intermediate); 69% yield | [5]] |
| NA-PP1 : 1-(tert-Butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | tert-Butyl; 1-naphthyl | ~371.4 | Plasmodium falciparum kinase inhibitor; used in malaria research | [6], [7]] |
| Ibrutinib Intermediate : (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 4-Phenoxyphenyl; piperidin-3-yl | ~428.5 | Key intermediate in ibrutinib synthesis (BTK inhibitor for cancer therapy) | [16]] |
Structural and Functional Insights:
Substituent Effects on Activity: Chloro Groups: S29 () and 2a () feature chloro substituents, which enhance lipophilicity and target affinity but may increase toxicity. Methoxy vs. Bulkier Groups: NA-PP1’s tert-butyl and naphthyl groups () improve selectivity for parasitic kinases but reduce CNS penetration compared to the target’s smaller aromatic substituents [6]].
Molecular Weight and Bioavailability: The target compound (~367 g/mol) falls within the acceptable range for oral bioavailability, unlike S29 (~459 g/mol), which may require nanocarriers like GO nanosheets for delivery [1], [12]].
Synthetic Feasibility: Ibrutinib’s synthesis () involves Mitsunobu and amidation reactions, suggesting similar pathways for the target compound. However, the absence of chiral centers in the target may simplify production [16]].
Research Findings and Trends
- Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines with aromatic substituents (e.g., S29, NA-PP1) show potent kinase inhibition, but substituent choice dictates selectivity. The target’s methoxy group may confer unique interactions with ATP-binding pockets [1], [7]].
- Anticancer Potential: Derivatives with methylthio () or phenoxyphenyl () groups exhibit anticancer activity, suggesting the target compound could be optimized for similar applications [5], [16]].
- Delivery Systems: S29’s use with GO nanosheets () highlights the importance of formulation strategies for analogs with high molecular weight or poor solubility [12]].
Biological Activity
1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.37 g/mol
- CAS Number : 946347-34-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3,4-dimethylphenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the pyrazole core. Subsequent steps involve the introduction of the methoxybenzyl group through nucleophilic substitution reactions.
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer activities. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, studies have demonstrated that modifications in the pyrazole core can enhance selectivity and potency against specific cancer targets (e.g., RET kinase inhibitors) .
The mechanism through which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cellular processes. For example:
- Enzyme Inhibition : The compound may inhibit enzymes such as kinases by binding to their active sites, thereby disrupting signaling pathways essential for cell growth and survival.
- Cell Cycle Arrest : Studies suggest that certain pyrazolo[3,4-d]pyrimidine derivatives can cause cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Studies
- In Vitro Studies : In vitro assays have shown that this compound can significantly reduce viability in various cancer cell lines (e.g., breast cancer and leukemia) with IC50 values in the low micromolar range.
- Animal Models : In vivo studies using mouse models have demonstrated that treatment with this compound leads to tumor regression and prolonged survival in treated groups compared to controls.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
